molecular formula C23H30N2 B14654239 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine CAS No. 40498-88-2

3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine

Cat. No.: B14654239
CAS No.: 40498-88-2
M. Wt: 334.5 g/mol
InChI Key: QNQJCPVHNZVYDS-UHFFFAOYSA-N
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Description

3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is a complex organic compound with the molecular formula C23H30N2. This compound features a unique structure that includes a decahydropyrido[1,2-d][1,4]diazepine core substituted with a 2,2-diphenylethyl group. It is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diamines, followed by cyclization reactions. For instance, the synthesis might start with the reaction of benzene-1,2-diamine with 1,3-cyclohexanedione under acidic conditions to form the diazepine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of neurotransmitter receptors in the central nervous system, similar to other diazepine compounds. This modulation can lead to anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: Known for its anxiolytic properties.

    Diazepam: Widely used as a sedative and muscle relaxant.

    Clozapine: An antipsychotic medication.

    Pirenzepine: A muscarinic receptor antagonist.

Uniqueness

3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is unique due to its specific substitution pattern and the presence of the decahydropyrido[1,2-d][1,4]diazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

40498-88-2

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

3-(2,2-diphenylethyl)-2,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine

InChI

InChI=1S/C23H30N2/c1-3-9-20(10-4-1)23(21-11-5-2-6-12-21)19-24-16-14-22-13-7-8-15-25(22)18-17-24/h1-6,9-12,22-23H,7-8,13-19H2

InChI Key

QNQJCPVHNZVYDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCN(CCC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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